

Tribromoethanol (Avertin): Regulatory Status and Research Guidelines

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Compound of Interest

Compound Name: Tribromoethanol

Cat. No.: B1171686

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory status of **Tribromoethanol**, commonly known by its former brand name Avertin, for research purposes. It delves into its classification, handling protocols, and the necessary institutional oversight required for its use in laboratory settings. This document is intended to serve as a critical resource for ensuring compliance and ethical standards in animal-based research.

Executive Summary

Tribromoethanol (TBE) is an injectable anesthetic agent frequently used for short-duration surgical procedures in rodents, particularly mice. A key aspect of its regulatory profile is that **Tribromoethanol** is not a controlled substance under the regulations of the Drug Enforcement Administration (DEA) in the United States, nor is it subject to federal or state drug enforcement regulations.^{[1][2][3]} This classification distinguishes it from many other anesthetic agents that require stringent licensing and tracking.

However, the use of **Tribromoethanol** in research is far from unregulated. It is available only as a non-pharmaceutical grade compound, a critical factor that places it under the strict scrutiny of Institutional Animal Care and Use Committees (IACUCs).^{[1][4]} Concerns regarding its potential for adverse effects, such as peritonitis and mortality if improperly prepared or stored, have led to the establishment of rigorous institutional policies governing its use.^{[2][3][5]}

Regulatory and Legal Status

The primary takeaway for researchers is that **Tribromoethanol** is not listed on the DEA's schedules of controlled substances.^{[6][7][8]} This means its purchase and use do not require a DEA license. However, this lack of federal control is counterbalanced by a high degree of institutional and ethical oversight.

Key Regulatory Points:

- **Not a DEA Controlled Substance:** TBE is not classified under any of the five schedules of the Controlled Substances Act in the United States.^{[6][7][8]}
- **Non-Pharmaceutical Grade:** The commercial production of pharmaceutical-grade TBE (Avertin®) was discontinued years ago.^{[2][4][9]} Researchers must prepare their own solutions from the bulk chemical, which necessitates strict quality control.
- **IACUC Oversight is Mandatory:** Due to its non-pharmaceutical grade status and potential for harm to research animals, the use of TBE requires explicit approval from an IACUC.^{[9][10][11]} Scientific justification for its use over available pharmaceutical-grade alternatives is almost always required.^{[1][10][11]}

Comparison of Anesthetic Agent Regulations

To provide context, the following table compares the regulatory and handling requirements for **Tribromoethanol** against a common controlled substance anesthetic, Ketamine.

Feature	Tribromoethanol (Avertin)	Ketamine
DEA Controlled Substance	No[1][2][3]	Yes (Schedule III)
Regulatory Body	Institutional Animal Care and Use Committee (IACUC) at the local institutional level.[9][10][11]	Drug Enforcement Administration (DEA) at the federal level, supplemented by state pharmacy boards and IACUC at the institutional level.
Licensing Requirements	No DEA license required. Researchers must have an approved IACUC protocol.	Requires a DEA license for the principal investigator and adherence to strict storage, logging, and disposal protocols.
Grade	Non-pharmaceutical grade. Must be prepared in the lab.[1][4]	Pharmaceutical grade. Available in commercially prepared, sterile solutions.
Justification for Use	Scientific necessity for its use over pharmaceutical-grade alternatives must be justified in the IACUC protocol.[1][10][11] Cost savings is not an acceptable justification.[1][2]	Generally accepted as a standard anesthetic; justification is typically related to the specific needs of the surgical procedure.

Experimental Protocols: Preparation and Handling of Tribromoethanol

The safe and effective use of **Tribromoethanol** is critically dependent on the correct preparation and storage of the anesthetic solution. Degradation of TBE can lead to the formation of toxic byproducts, dibromoacetaldehyde and hydrobromic acid, which are irritants and can cause severe adverse effects in animals.[1]

Stock Solution Preparation (100% w/v)

This protocol outlines the standard procedure for preparing a 100% stock solution of **Tribromoethanol**.

Materials:

- 2,2,2-**Tribromoethanol** powder
- Tert-amyl alcohol
- Sterile, light-protected container (e.g., amber bottle)
- Stir plate and stir bar
- Scale
- Fume hood

Procedure:

- In a chemical fume hood, dissolve 2.5 grams of 2,2,2-**tribromoethanol** in 5 ml of tert-amyl alcohol.^[5]
- Gentle warming (to approximately 40°C) and vigorous stirring may be required to fully dissolve the powder.^[5]
- Once dissolved, this creates a 100% w/v stock solution.
- Store the stock solution in a tightly sealed, dark bottle and refrigerate at 2-8°C.^{[2][5]}
- The stock solution should be labeled with the preparation date and an expiration date of six months.^[4] Discard if the solution appears yellow, as this indicates degradation.^[9]

Working Solution Preparation (e.g., 12.5 mg/mL)

This protocol describes the dilution of the stock solution to a working concentration for administration.

Materials:

- 100% TBE stock solution
- Sterile Phosphate Buffered Saline (PBS) or sterile saline
- 0.22 or 0.5 micron sterile filter
- Sterile, light-protected storage containers

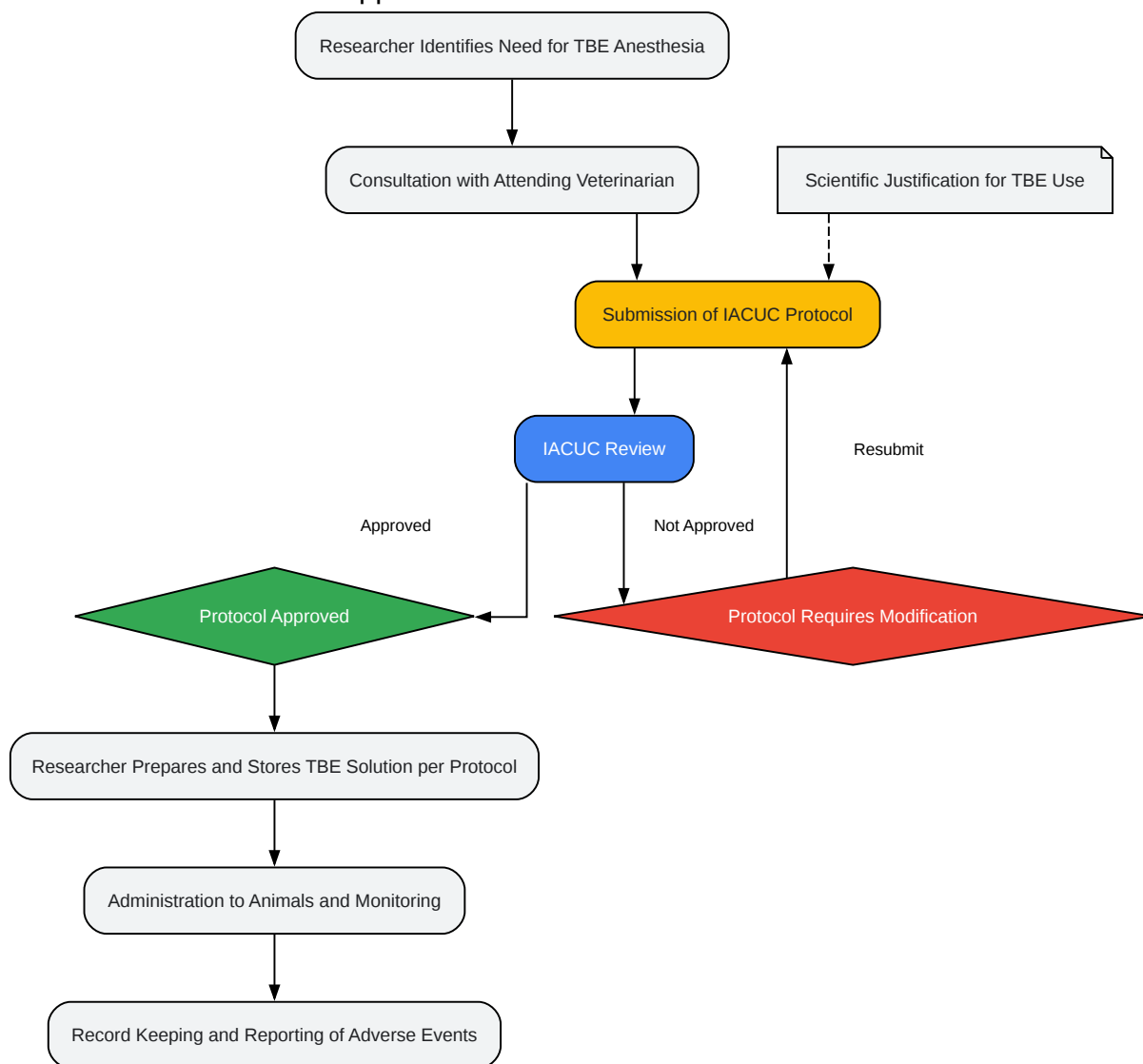
Procedure:

- To prepare a 12.5 mg/mL working solution, add the 100% TBE stock solution to sterile PBS to a final volume of 200 mL.^[5]
- Filter sterilize the final solution through a 0.5 micron filter into a sterile, light-protected container.^[5]
- Aliquot the solution into smaller, sterile containers for use.
- Each container must be labeled with the name of the solution, the concentration, the date of preparation, and an expiration date of two weeks from reconstitution.^[5]
- Store the working solution at 2-8°C and protect it from light.^{[2][5]}
- Before use, check the pH of the working solution; it must be greater than 5.0. If the pH is below 5.0, the solution has likely degraded and must be discarded.^[9]

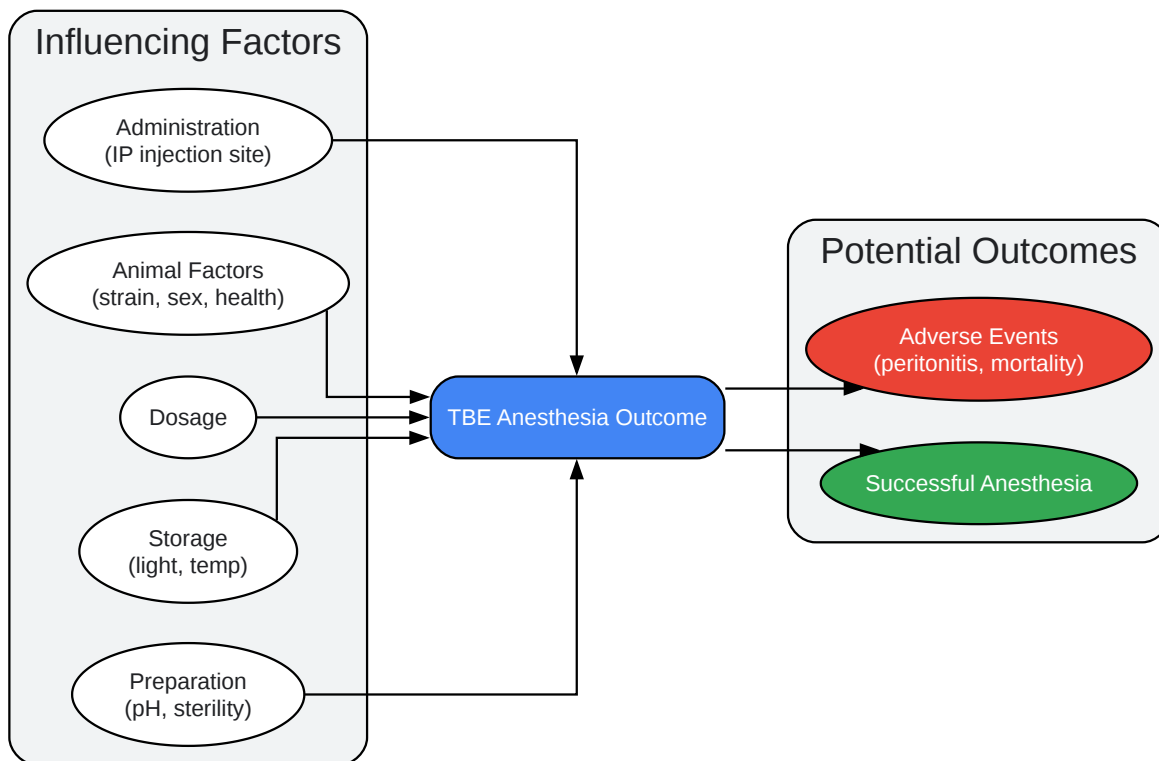
Institutional Oversight and Workflow

The process for obtaining approval to use **Tribromoethanol** in a research setting is multi-step and requires careful planning and documentation. The following diagram illustrates the typical workflow for a researcher.

Workflow for Approval and Use of Tribromoethanol in Research



Factors Influencing Tribromoethanol Anesthesia Outcomes



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